molecular formula C11H13ClN2O3S B14909026 4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide

4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide

Cat. No.: B14909026
M. Wt: 288.75 g/mol
InChI Key: WTVDOTBCSJXXIX-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide is a chemical compound with the molecular formula C11H13ClN2O3S and a molecular weight of 288.75 g/mol This compound is of interest due to its unique structure, which includes a picolinamide moiety and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide typically involves the reaction of 4-chloropicolinic acid with 3-methyl-1,1-dioxidotetrahydrothiophene-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The chlorine atom in the picolinamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide involves its interaction with specific molecular targets. For instance, it may act as an activator or inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
  • 4-Chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide

Uniqueness

4-Chloro-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13ClN2O3S

Molecular Weight

288.75 g/mol

IUPAC Name

4-chloro-N-(3-methyl-1,1-dioxothiolan-3-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H13ClN2O3S/c1-11(3-5-18(16,17)7-11)14-10(15)9-6-8(12)2-4-13-9/h2,4,6H,3,5,7H2,1H3,(H,14,15)

InChI Key

WTVDOTBCSJXXIX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)C2=NC=CC(=C2)Cl

Origin of Product

United States

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